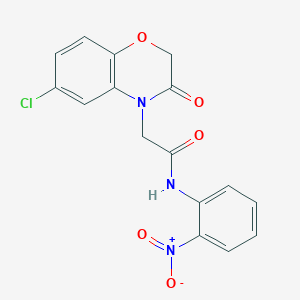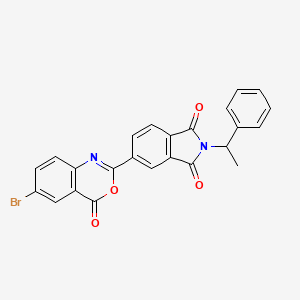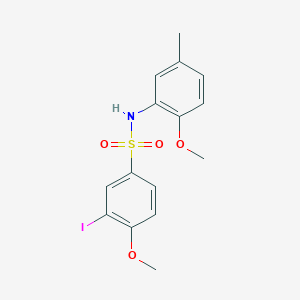![molecular formula C14H28N6O2S2 B4195836 N,N'-bis[2-(4-morpholinyl)ethyl]-1,2-hydrazinedicarbothioamide](/img/structure/B4195836.png)
N,N'-bis[2-(4-morpholinyl)ethyl]-1,2-hydrazinedicarbothioamide
Overview
Description
N,N'-bis[2-(4-morpholinyl)ethyl]-1,2-hydrazinedicarbothioamide, commonly known as BME-2, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BME-2 is a hydrazine derivative that has demonstrated promising results in various biochemical and physiological studies.
Scientific Research Applications
BME-2 has been extensively studied for its potential applications in scientific research. It has been shown to possess antitumor, antiviral, and antimicrobial properties. BME-2 has also been found to have a protective effect against oxidative stress and inflammation. Additionally, BME-2 has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of BME-2 is not fully understood. However, it is believed to exert its effects by inhibiting the activity of various enzymes and proteins involved in cellular processes. BME-2 has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. BME-2 has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
BME-2 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. BME-2 has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. Additionally, BME-2 has been found to have a protective effect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of BME-2 is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. BME-2 has also been found to have low toxicity and is well tolerated in animal studies. However, one of the limitations of BME-2 is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on BME-2. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. BME-2 has been found to have a protective effect on neurons and may have potential as a neuroprotective agent. Additionally, further studies are needed to fully understand the mechanism of action of BME-2 and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, BME-2 is a hydrazine derivative that has demonstrated promising results in various biochemical and physiological studies. It has potential applications in the treatment of cancer, viral infections, and neurodegenerative diseases. BME-2 has a relatively simple synthesis method and is well tolerated in animal studies. Further research is needed to fully understand the mechanism of action of BME-2 and its potential applications in scientific research.
properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-(2-morpholin-4-ylethylcarbamothioylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N6O2S2/c23-13(15-1-3-19-5-9-21-10-6-19)17-18-14(24)16-2-4-20-7-11-22-12-8-20/h1-12H2,(H2,15,17,23)(H2,16,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYOUMVXUFYCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NNC(=S)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis[2-(morpholin-4-yl)ethyl]hydrazine-1,2-dicarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-2,5-pyrrolidinedione](/img/structure/B4195760.png)
![4-oxo-N-(tetrahydro-2-furanylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4195788.png)
![isopropyl 4-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoyl]amino}benzoate](/img/structure/B4195793.png)
![3-benzyl-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4195795.png)

![N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4195807.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B4195818.png)

![N-(2-furylmethyl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4195826.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4195829.png)
![1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4195833.png)


![N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4195849.png)